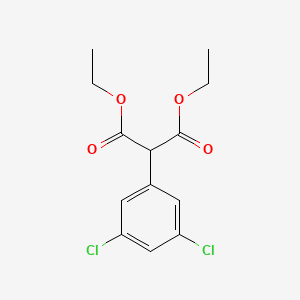

2-(3,5-二氯苯基)丙二酸二乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl 2-(3,5-dichlorophenyl)malonate is a chemical compound with the molecular formula C13H14Cl2O4 . It is a derivative of diethyl malonate , which is a colorless liquid with an apple-like odor and is used in perfumes . Diethyl malonate is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .

Molecular Structure Analysis

The molecular structure of Diethyl 2-(3,5-dichlorophenyl)malonate involves two carbonyl groups (−C(=O)−) neighboring a methylene group (−CH2−) in the middle of the malonic part of the molecule . The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups .科学研究应用

Crystal Growth and Characterization

The compound has been used in the growth of single crystals by the standard slow evaporation method . The lattice cell parameters by XRD analysis confirmed that the crystal system is Triclinic with the space group of Pī .

Thermal Studies

Thermal studies of the compound have been conducted. Two major weight losses between 107 and 153 °C and 153 and 800 °C for the compound have been observed .

Mechanical Properties

The hardness profile of the compound increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 .

Dielectric and Electronic Filters

The compound has been used in dielectric and electronic filters . The dielectric constant and dielectric loss are perfectly and accurately measured and properly reported .

Optical Applications

The compound has been used in optical applications . The FTIR spectrum portrays the presence of major and active functional groups in the compound .

Biomedical Applications

The compound has been tested for biomedical applications using molecular docking . The binding affinity values for the standard inhibitor A74DME and investigational compound were − 8.1 kJ/mole and − 8.3 kJ/mole, respectively . In the future, it may get proceeded for in vivo animal analysis as well as anti-cancer work as the benzofuran is present in the crystal and is better diabetic- and cancer-opposing agent .

作用机制

Target of Action

Diethyl 2-(3,5-dichlorophenyl)malonate, also known as Diethyl 3,5-dichlorophenyl malonate, is a derivative of diethyl malonate Diethyl malonate, the parent compound, is known to be involved in various organic reactions, including the malonic ester synthesis .

Mode of Action

The compound’s mode of action is primarily through its ability to form enolate ions, which can undergo alkylation . The α-hydrogens of diethyl malonate are relatively acidic due to the presence of two carbonyl groups, allowing it to be transformed into its enolate form using a base . This enolate ion can then react with alkyl halides in an SN2 reaction, forming a new C-C bond .

Biochemical Pathways

Diethyl malonate, the parent compound, is known to be involved in the malonic ester synthesis . This process allows for the preparation of carboxylic acids from alkyl halides while lengthening the carbon chain by two atoms .

Pharmacokinetics

The compound’s molecular weight is 305154 , which may influence its absorption and distribution

Result of Action

The parent compound, diethyl malonate, is known to undergo various reactions, including alkylation, leading to the formation of new c-c bonds . This can result in the synthesis of various compounds, including carboxylic acids .

Action Environment

It is known that the compound should be used only outdoors or in a well-ventilated area

属性

IUPAC Name |

diethyl 2-(3,5-dichlorophenyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-9(14)7-10(15)6-8/h5-7,11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEBTNUDNVIYJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(3,5-dichlorophenyl)malonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-tert-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2996058.png)

![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2996059.png)

![2-[(3-chloro-2-methylphenyl)amino]-N-[2-(diethylamino)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2996069.png)

![N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2996072.png)

![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2996073.png)

![N-(4-Methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetamide](/img/structure/B2996074.png)